N-Méthyl-L-sérine

Vue d'ensemble

Description

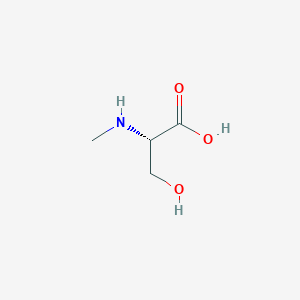

N-Methyl-L-serine is a derivative of the amino acid L-serine, where a methyl group is attached to the nitrogen atom of the amino group

Applications De Recherche Scientifique

N-Methyl-L-serine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: N-Methyl-L-serine is studied for its role in metabolic pathways and its potential effects on cellular processes.

Medicine: Research explores its potential therapeutic applications, including its effects on neurotransmitter systems and its role in neuroprotection.

Mécanisme D'action

Target of Action

N-Methyl-L-serine primarily targets the NMDA receptor (NMDAR) , a glutamate receptor and ion channel protein found in neurons . The NMDA receptor is one of three types of ionotropic glutamate receptors, the other two being AMPA and kainate receptors . The NMDA receptor is thought to be very important for controlling synaptic plasticity and mediating learning and memory functions .

Mode of Action

N-Methyl-L-serine interacts with its targets by binding to the NMDA receptor. The NMDA receptor requires the binding of two molecules of glutamate or aspartate and two of glycine . Thus, the channel acts as a “coincidence detector” and only once both of these conditions are met, the channel opens and it allows positively charged ions (cations) to flow through the cell membrane .

Biochemical Pathways

N-Methyl-L-serine affects the serine metabolic pathway. L-serine plays an essential role in a broad range of cellular functions including protein synthesis, neurotransmission, and folate and methionine cycles and synthesis of sphingolipids, phospholipids, and sulfur-containing amino acids . L-serine is a substrate for glucose and protein synthesis, and it is a building block of phospholipids, particularly phosphatidylserine (PS), and sphingolipids (SL), such as ceramides, phosphosphingolipids, and glycosphingolipids, which are highly concentrated in all cell membranes .

Pharmacokinetics

It is known that n-methyl-l-serine stimulates hyaluronan production in human skin fibroblasts .

Result of Action

The molecular and cellular effects of N-Methyl-L-serine’s action include the stimulation of hyaluronan production in human skin fibroblasts . In addition, N-Methyl-L-serine has been found to play a role in the modulation of the brain levels of D-serine and glycine, the main co-agonists of N-methyl-D-aspartate receptors and various pathological states .

Action Environment

It is known that the retina has an exceptionally elevated demand for serine, and any dysregulation in serine mechanisms can result in a wide spectrum of retinopathies . Therefore, the environment in which N-Methyl-L-serine acts can significantly influence its efficacy and stability.

Analyse Biochimique

Biochemical Properties

N-Methyl-L-serine interacts with various enzymes, proteins, and other biomolecules. It specifically stimulates the incorporation of [3 H]glucosamine into hyaluronan . This effect is specific to N-Methyl-L-serine and is not observed with other methylated amino acids .

Cellular Effects

N-Methyl-L-serine influences cell function by stimulating the production of high molecular mass hyaluronan . Hyaluronan plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, N-Methyl-L-serine exerts its effects through specific binding interactions with biomolecules. It stimulates hyaluronan synthase activity, leading to increased hyaluronan production .

Temporal Effects in Laboratory Settings

The effects of N-Methyl-L-serine change over time in laboratory settings. It requires 24 hours to stimulate hyaluronan production

Metabolic Pathways

N-Methyl-L-serine is involved in the metabolic pathway of hyaluronan synthesis . It interacts with hyaluronan synthase, an enzyme crucial for hyaluronan production.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Methyl-L-serine can be synthesized through several methods. One common approach involves the methylation of L-serine using methylating agents such as methyl iodide or dimethyl sulfate. The reaction typically occurs in an alkaline medium, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the amino group with a methyl group .

Industrial Production Methods

Industrial production of N-Methyl-L-serine often involves large-scale synthesis using similar methylation reactions. The process may include steps such as purification through crystallization or chromatography to obtain a high-purity product suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

N-Methyl-L-serine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in N-Methyl-L-serine can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert N-Methyl-L-serine to its corresponding amine derivatives.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents like sodium azide or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Serine: The parent compound of N-Methyl-L-serine, involved in protein synthesis and metabolic pathways.

D-Serine: An enantiomer of L-serine, known for its role in neurotransmission and potential therapeutic applications.

N-Methyl-D-serine: A methylated derivative of D-serine, with similar properties to N-Methyl-L-serine but different stereochemistry.

Uniqueness

N-Methyl-L-serine is unique due to its specific methylation, which imparts distinct chemical and biological properties. This modification can enhance its stability, alter its reactivity, and influence its interactions with biological targets, making it a valuable compound for research and industrial applications .

Propriétés

IUPAC Name |

(2S)-3-hydroxy-2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-5-3(2-6)4(7)8/h3,5-6H,2H2,1H3,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFABYLDRXJYID-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179498 | |

| Record name | Methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2480-26-4 | |

| Record name | N-Methyl-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2480-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-L-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6423FC3I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Methyl-L-serine (NMS) specifically affect hyaluronan production in human skin fibroblasts?

A1: [] NMS stimulates the production of hyaluronan (HA) in human skin fibroblasts by increasing membrane-associated HA synthase activity. This effect is dose-dependent, with a maximum stimulation of 1.5-fold observed at concentrations of 1–10 mM. Notably, NMS specifically enhances the production of high-molecular-mass HA (>106 D) without affecting the production of low-molecular-mass HA. The stimulation of HA production by NMS requires a timeframe of 24 hours, suggesting the involvement of a secondary messenger pathway. (See: )

Q2: What structural features of NMS are crucial for its ability to stimulate hyaluronan synthesis?

A2: [] The β-hydroxyl group and the L-configuration of N-Methyl-L-serine are essential for its HA synthesis stimulation activity. This conclusion is based on the observation that neither N-methyl derivatives of L-glycine or L-alanine, nor N-methyl-D-serine, could stimulate HA synthesis. (See: )

Q3: Is there evidence of N-Methyl-L-serine existing naturally, and if so, where has it been found?

A3: [, ] Yes, N-Methyl-L-serine is a naturally occurring compound. Research indicates its presence in Dichapetalum cymosum (commonly known as Gifblaar). While the specific details of its biosynthesis are outlined in [], its isolation and characterization from the plant are described in []. (See: , )

Q4: Beyond its role in HA synthesis, has N-Methyl-L-serine been explored for other applications in research?

A4: [] Yes, derivatives of N-Methyl-L-serine have shown potential in the development of spin-trapping agents for nitric oxide. Specifically, a study utilized N-dithiocarbamate derivatives of N-Methyl-L-serine to create iron complexes. These complexes were designed to trap nitric oxide, allowing for its detection via Electron Spin Resonance (ESR) spectrometry. This approach has implications for studying nitric oxide production in biological systems. (See: )

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.